Methyl 15-oxoeicosanoate
Description
Methyl 15-oxoeicosanoate (CAS# 19271-79-5) is a methyl ester derivative of 15-oxoeicosanoic acid, characterized by a 20-carbon chain (eicosanoate backbone) with a ketone group at position 15 and a terminal methyl ester. Its molecular formula is C₂₁H₄₀O₃, and its molecular weight is approximately 340.5 g/mol . Key physical properties include a density of ~0.95 g/cm³, boiling point >300°C (estimated due to high molecular weight), and moderate solubility in organic solvents like chloroform and dimethyl sulfoxide (DMSO) . The ketone group at position 15 distinguishes it from non-oxygenated or hydroxylated eicosanoate derivatives, influencing its reactivity and biological interactions.
Properties
CAS No. |
19271-79-5 |
|---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 15-oxoicosanoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h3-19H2,1-2H3 |
InChI Key |
VKRXGRNTVLMTBG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CCCCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC(=O)CCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Oxygenated Eicosanoid Esters
Methyl 15-oxoeicosanoate shares structural similarities with oxygenated eicosanoid esters but differs in functional group placement and type:
| Compound | Molecular Formula | Functional Groups | Key Differences |
|---|---|---|---|
| This compound | C₂₁H₄₀O₃ | Methyl ester, ketone (15-oxo) | Saturated backbone; no double bonds |
| 15(S)-HETE methyl ester | C₂₁H₃₄O₃ | Methyl ester, hydroxyl (15-S) | Unsaturated (4 double bonds); hydroxyl group |
| 5-OxoETE methyl ester | C₂₁H₃₂O₃ | Methyl ester, ketone (5-oxo) | Unsaturated (3 double bonds); ketone at C5 |
- Polarity and Solubility: The ketone group in this compound increases polarity compared to non-oxygenated esters (e.g., methyl eicosanoate) but reduces hydrogen-bonding capacity relative to hydroxylated analogs like 15(S)-HETE methyl ester. This results in lower aqueous solubility than hydroxylated derivatives .
- Chromatographic Behavior: In gas chromatography (GC), unsaturated esters (e.g., methyl 8,11,14,17-eicosatetraenoate, Entry 19 in ) exhibit lower retention times (43.48 min) due to reduced polarity from double bonds. This compound, with its saturated backbone and ketone, would likely show higher retention times, similar to cis-11-eicosenoic acid methyl ester (44.39 min) .
Comparison with Shorter-Chain Oxo-Esters
Shorter-chain oxo-esters, such as methyl 5-oxohexanoate (C₇H₁₂O₃, MW 144.17 g/mol), share a ketone group but differ in chain length and applications:
- Molecular Weight and Boiling Point: this compound’s higher molecular weight (~340.5 g/mol vs. 144.17 g/mol) correlates with a significantly higher boiling point (>300°C vs. ~200°C for methyl 5-oxohexanoate) .
- Biological Relevance: Shorter-chain oxo-esters are often volatile organic compounds (VOCs) or flavorants, whereas this compound may participate in lipid signaling or metabolic pathways due to its structural similarity to eicosanoids .
Physicochemical Properties Table
A comparative analysis of key properties is summarized below:
| Property | This compound | Methyl 8,11,14,17-Eicosatetraenoate | 15(S)-HETE Methyl Ester | Methyl 5-Oxohexanoate |
|---|---|---|---|---|
| Molecular Formula | C₂₁H₄₀O₃ | C₂₁H₃₄O₂ | C₂₁H₃₄O₃ | C₇H₁₂O₃ |
| Molecular Weight (g/mol) | 340.5 | 318.5 | 334.5 | 144.17 |
| Functional Groups | Ketone (C15), ester | 4 double bonds, ester | Hydroxyl (C15), ester | Ketone (C5), ester |
| Boiling Point (°C) | >300 (est.) | ~280 (est.) | ~290 (est.) | ~200 |
| Solubility | Organic solvents | Lipophilic | Polar solvents | Water-miscible |
Research Findings and Implications
Synthetic Applications: this compound’s ketone group enables nucleophilic addition reactions, making it a precursor for synthesizing branched or functionalized lipids .
Biological Interactions: Unlike hydroxylated eicosanoids (e.g., 15(S)-HETE), the ketone group may reduce binding affinity for prostaglandin receptors but enhance stability against enzymatic degradation .
Industrial Relevance : Its high boiling point and stability suit applications in lubricants or surfactants, contrasting with shorter-chain oxo-esters used in fragrances or polymers .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Methyl 15-oxoeicosanoate in academic research?
- Methodological Answer : Synthesis typically involves esterification of 15-oxoeicosanoic acid with methanol under acid catalysis, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purity should be verified using high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity for biological studies . Reagents must be sourced with documented purity (e.g., Sigma-Aldrich, Cayman Biochemical) and catalog numbers included for reproducibility .
Q. How can researchers design experiments to assess the biological activity of this compound in cellular models?
- Methodological Answer : Begin with dose-response studies (e.g., 1–100 µM) in relevant cell lines, using positive/negative controls (e.g., Ethacrynic acid for anti-inflammatory comparisons) . Include viability assays (MTT or resazurin) to rule out cytotoxicity. For mechanistic studies, pair with inhibitors (e.g., wedelolactone for NQO1 pathways) and quantify biomarkers via Western blotting or LC-MS . Ensure biological replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance .
Q. What analytical techniques are critical for verifying the stability and purity of this compound under experimental conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use tandem mass spectrometry (LC-MS/MS) to detect degradation products . For purity, differential scanning calorimetry (DSC) can identify polymorphic changes, while Karl Fischer titration quantifies residual moisture . Document instrument specifications (e.g., Agilent 1260 HPLC with Zorbax SB-C18 column) to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory data in studies investigating this compound’s role in inflammatory pathways?
- Methodological Answer : Contradictions may arise from cell-type specificity or experimental conditions (e.g., serum-free vs. serum-containing media). Conduct cross-laboratory validation using standardized protocols (e.g., identical LPS concentrations for inflammation induction) . Perform meta-analyses of existing datasets to identify confounding variables (e.g., batch effects in reagent sourcing) . Use pathway enrichment tools (e.g., KEGG, STRING) to contextualize divergent results within broader signaling networks .
Q. What strategies optimize the detection of this compound in complex biological matrices using mass spectrometry?
- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates. Derivatize with pentafluorobenzyl bromide to enhance ionization efficiency in negative-ion mode LC-MS . Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Optimize collision energy (CE) and declustering potential (DP) via MRM tuning, targeting precursor/product ions (e.g., m/z 335 → 317) .
Q. How can computational modeling complement experimental studies to elucidate this compound’s molecular targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against candidate receptors (e.g., PPARγ, COX-2) using the compound’s 3D structure (PubChem CID). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) . Combine with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories . Cross-reference with transcriptomic data (RNA-seq) to identify downstream gene expression changes .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
